molecular formula C8H8N2O B12865765 5-(furan-2-yl)-1-methyl-1H-imidazole

5-(furan-2-yl)-1-methyl-1H-imidazole

Cat. No.: B12865765
M. Wt: 148.16 g/mol
InChI Key: DUUCBYBVUADQSJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-methyl-1H-imidazole is a heterocyclic compound that features both a furan ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxaldehyde with methylamine and glyoxal under acidic conditions to form the imidazole ring. The reaction is usually carried out in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(furan-2-yl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-1H-imidazole: Lacks the methyl group on the imidazole ring.

    5-(furan-2-yl)-2-methyl-1H-imidazole: Methyl group is positioned differently on the imidazole ring.

    5-(furan-2-yl)-1-methyl-2H-imidazole: Different tautomeric form of the compound.

Uniqueness

5-(furan-2-yl)-1-methyl-1H-imidazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-(furan-2-yl)-1-methylimidazole

InChI

InChI=1S/C8H8N2O/c1-10-6-9-5-7(10)8-3-2-4-11-8/h2-6H,1H3

InChI Key

DUUCBYBVUADQSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=CO2

Origin of Product

United States

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